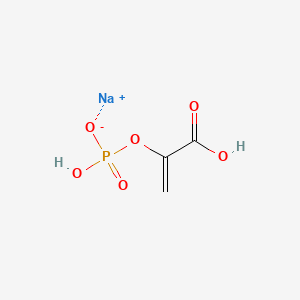

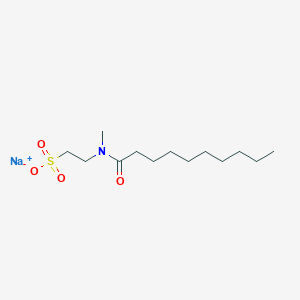

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, also known as IPCE, is an organic compound with a wide range of applications in the scientific research field. It is an aromatic amine that acts as an intermediate in many organic syntheses and is used in the production of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. IPCE is also used as a reagent in a variety of biochemical and physiological experiments and is known to have a wide range of effects on the human body.

Scientific Research Applications

Synthesis and Pharmacokinetics

The synthesis of compounds structurally similar to 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been developed. These compounds, being structural isomers of β2 agonists, have been studied for their pharmacokinetics, demonstrating that changes in dose proportionately affect blood substance concentration, with detectable times in blood ranging up to 72 hours or more (Glushkova, Popkov, & Martsynkevich, 2020).

Synthesis Techniques

Efficient methods for synthesizing related compounds like 2-(4-Chlorophenyl)ethanol have been developed. These methods involve steps like esterification and reduction, yielding products with high efficiency (Yang Lirong, 2007).

Biocatalytic Approaches

Studies have explored the biocatalytic synthesis of similar chlorophenylethanol compounds, demonstrating the effectiveness of microbial strains in producing these compounds with high enantioselectivity and yield. For instance, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate, was efficiently synthesized using permeabilized whole cells of Candida ontarioensis (Ni, Zhang, & Sun, 2012).

Chemical Characterization

The conformational landscape of similar compounds, such as (S)-1-(4-chlorophenyl)ethanol, has been investigated using techniques like resonant two-photon ionization (R2PI) spectroscopy. These studies help in understanding the molecular structure and interactions of such compounds (Rondino et al., 2016).

Industrial Scale Production

Research has also focused on scaling up the production of chlorophenylethanol derivatives. For example, (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate in drug synthesis, has been produced on a multi-gram scale, optimizing various process parameters for efficient production (Eixelsberger et al., 2013).

properties

IUPAC Name |

1-(4-chlorophenyl)-2-(propan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPACOSFGOJIQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639944 |

Source

|

| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23299-13-0 |

Source

|

| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

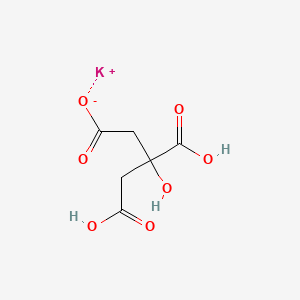

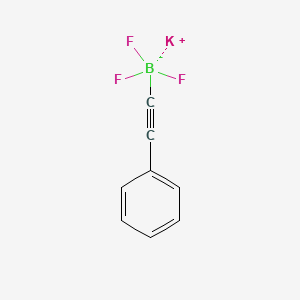

![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)